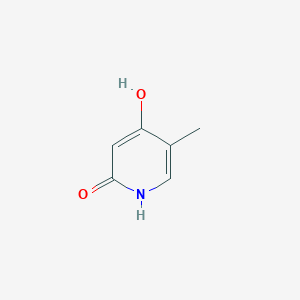

4-hydroxy-5-methylpyridin-2(1H)-one

Description

Significance of the Pyridinone Scaffold in Heterocyclic Chemistry

The pyridinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, is considered a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This designation is due to its ability to interact with a wide range of biological targets, exhibiting diverse pharmacological activities. Pyridinone derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. researchgate.net

The structural features of pyridinones, including their capacity for hydrogen bonding and their ability to act as bioisosteres for other chemical groups, contribute to their versatility. researchgate.net The pyridinone core can be found in numerous natural products and synthetic compounds with established biological activity. researchgate.net

A key characteristic of hydroxypyridinones is their existence in tautomeric forms. For instance, 4-hydroxypyridin-2(1H)-one can exist in equilibrium with its 2,4-dihydroxypyridine (B17372) tautomer. The predominance of one form over the other is influenced by factors such as the solvent and the presence of other substituents on the ring. In the solid state, the pyridinone form is generally favored due to stabilization through resonance and intermolecular hydrogen bonding.

Research Context and Current Scope of 4-Hydroxy-5-methylpyridin-2(1H)-one Studies

The primary focus of research involving this compound has been its utility as a key intermediate in multi-step synthetic pathways. Notably, it is a documented precursor in the synthesis of 4-amino-5-methylpyridinone. researchgate.net This subsequent compound is an important intermediate for the synthesis of finerenone, a non-steroidal mineralocorticoid receptor antagonist developed for cardiorenal diseases. chemicalbook.commdpi.com

A known method for the synthesis of this compound was reported in the journal Synthesis in 1984. google.comgoogle.com Further research has detailed the conversion of 4-hydroxy-5-methyl-1H-pyridin-2-one to 4-amino-5-methylpyridinone by reaction with ammonia (B1221849) in an autoclave with the addition of an ammonium (B1175870) bromide salt. researchgate.net

While detailed crystallographic and some spectroscopic data are available for the closely related isomer, 4-hydroxy-6-methylpyridin-2(1H)-one, similar in-depth studies on the 5-methyl isomer are not as readily available in the public domain. researchgate.net The research on the 6-methyl isomer highlights its role as an intermediate in the synthesis of second-generation pyridin-2(1H)-one hybrids with potential anti-HIV activity. researchgate.net This suggests that other substituted hydroxymethylpyridinones, including the 5-methyl variant, could be valuable starting materials for creating libraries of bioactive compounds.

The table below summarizes the key properties of this compound.

| Property | Value |

| Chemical Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| CAS Number | 41935-71-1 |

| Synonyms | 2(1H)-Pyridinone, 4-hydroxy-5-methyl- |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-3-7-6(9)2-5(4)8/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTGZUGIZALMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716245 | |

| Record name | 4-Hydroxy-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41935-71-1 | |

| Record name | 4-Hydroxy-5-methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41935-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-5-methylpyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 Hydroxy 5 Methylpyridin 2 1h One and Its Derivatives

Classical and Contemporary Approaches to the Pyridinone Core

The foundational structure of 4-hydroxy-5-methylpyridin-2(1H)-one is typically assembled through cyclization reactions of acyclic precursors or by the chemical transformation of existing heterocyclic systems. nih.gov

Cyclization Reactions from Precursors

A primary strategy for synthesizing the pyridinone ring involves the cyclization of appropriately substituted open-chain compounds. Key starting materials for this approach include dehydroacetic acid, enaminones, malonate derivatives, and malononitrile (B47326).

One established method begins with the hydrolysis of dehydroacetic acid using sulfuric acid to yield 4-hydroxy-6-methyl-2H-pyran-2-one. nih.gov This intermediate is then treated with aqueous ammonium (B1175870) hydroxide (B78521) to produce 4-hydroxy-6-methylpyridin-2(1H)-one. nih.govresearchgate.net

Enaminones serve as versatile building blocks for pyridinone synthesis. For instance, the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in the presence of a base leads to the formation of 3-substituted 4,6-dimethylpyridin-2(1H)-ones. osi.lv Similarly, reactions of β-aminoenones with malononitrile can regioselectively produce 2(1H)-pyridinones. acs.org The reaction mechanism is believed to proceed through a conjugated addition of the nitrile to the enone, followed by elimination and subsequent cyclization. acs.org

Malonate derivatives are also frequently employed. For example, the condensation of ethyl acetoacetate (B1235776) with diethyl malonate in the presence of aqueous ammonia (B1221849) can yield ethyl 4-hydroxy-2-pyridinone-3-carboxylate. nih.gov Another approach involves the one-pot synthesis of N-substituted-4-hydroxyl-2-pyridones from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, catalyzed by L-proline. nih.gov

Malononitrile is a key reagent in various pyridinone syntheses, often participating in multi-component reactions. nih.govresearchgate.net For instance, the reaction of ketones, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) can be catalyzed by piperidine (B6355638) under ultrasound irradiation to afford 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. researchgate.net

Transformations from Related Pyrones and Heterocycles

An alternative to de novo synthesis is the conversion of pre-existing ring systems. 2-Pyrones are common precursors to pyridin-2(1H)-ones. The reaction of a 2H-pyran-2-one derivative with ammonia is a well-established method for this transformation. chemrxiv.org For example, 4-hydroxy-6-methylpyran-2-one, derived from dehydroacetic acid, can be converted to 4-hydroxy-6-methylpyridin-2(1H)-one upon treatment with an ammonia solution. nih.govnih.gov This pyrone remodeling strategy offers a versatile route to various N-fused heterocycles. rsc.orgescholarship.org Furthermore, the reaction of 4-aryl-6-trifluoromethyl-2-pyrones with hydrazine or hydroxylamine (B1172632) can yield the corresponding pyridones. rsc.org

Multi-Component Reaction (MCR) Strategies for Pyridinone Synthesis

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product containing the majority of the atoms from the starting materials, have become powerful tools for the efficient synthesis of complex molecules like pyridinones. rsc.orgbohrium.comnih.gov

Pseudo-Four-Component Transformations

A notable example of an MCR approach is the pseudo-four-component synthesis of 5-(4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-substituted 5H-chromeno[2,3-b]pyridines. researchgate.net This reaction provides an efficient pathway to substituted 5H-chromeno[2,3-b]pyridines, which are of interest in medicinal chemistry. researchgate.net Another example is the four-component reaction of aromatic aldehydes, malononitrile, and acetyl-3H-benzo[f]chromen-3-one in the presence of sodium hydroxide to produce chromene-based 2(1H)-pyridones. nih.gov

Catalyst-Assisted and Solvent-Controlled Approaches

Catalysts and solvents play a crucial role in directing the outcome and efficiency of MCRs for pyridinone synthesis. For instance, triethylamine (B128534) is used to mediate the three-component reaction of aromatic aldehydes, malononitrile, and a 4-hydroxy-pyridin-2(1H)-one derivative in refluxing ethanol (B145695). nih.gov This method is characterized by short reaction times and high yields. nih.gov In other systems, piperidine has been used to catalyze four-component reactions under ultrasound irradiation. researchgate.net The choice of solvent can also be critical, with greener solvents like ethanol being preferred in some protocols. nih.gov

Advanced Synthetic Routes for Functionalized this compound Analogues

The development of advanced synthetic methods allows for the preparation of a wide array of functionalized this compound analogues. One such strategy involves the chlorination of this compound to produce 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one. This chlorinated derivative can then undergo nucleophilic substitution reactions to introduce other functional groups.

Another advanced route is the synthesis of 4-amino-5-methylpyridin-2(1H)-one from 4-hydroxy-5-methyl-1H-pyridin-2-one by reaction with ammonia in an autoclave with the addition of ammonium bromide salts. google.com This amination reaction provides a key intermediate for further derivatization.

Furthermore, a process for producing 4-amino-5-methyl-2(1H)-pyridone involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol (B129727) within a pressure reactor. The required 2-chloro-5-methyl-4-pyridinamine can be synthesized by the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst. google.com

Below is a table summarizing various synthetic approaches to pyridinone derivatives:

| Starting Materials | Reagents and Conditions | Product | Reference |

| Dehydroacetic acid | 1. H₂SO₄, 130°C; 2. aq. NH₄OH | 4-hydroxy-6-methylpyridin-2(1H)-one | nih.gov |

| N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamide | Potassium tert-butylate, THF | 4,6-dimethyl-3-phenylpyridin-2(1H)-one | researchgate.net |

| β-Aminoenone, Malononitrile | Ethanol, -20°C | 2(1H)-pyridinone derivative | acs.org |

| Aromatic aldehyde, Malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, Ethanol, reflux | Pyrano[3,2-c]pyridone derivative | nih.govrsc.org |

| Ketone, Malononitrile, Ethyl cyanoacetate, Hydrazine hydrate | Piperidine, ultrasound | 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivative | researchgate.net |

| 4-hydroxy-5-methyl-1H-pyridin-2-one | Ammonia, Ammonium bromide, Autoclave, 170°C | 4-amino-5-methylpyridin-2(1H)-one | google.com |

| 2-chloro-5-methyl-4-pyridinamine | KOH, Methanol, pressure reactor | 4-amino-5-methyl-2(1H)-pyridone | google.com |

Regioselective Functionalization and Substitution Reactions

The ability to selectively introduce functional groups at specific positions on the this compound ring is paramount for developing structure-activity relationships and synthesizing targeted derivatives. The inherent electronic properties of the pyridinone core, with its electron-rich nature, dictate the regioselectivity of various electrophilic and metal-catalyzed reactions.

Direct functionalization of the pyridinone ring often targets the C3 and C5 positions, which are activated by the hydroxyl and amino groups. For instance, the nitration of 4-hydroxy-6-methylpyridin-2(1H)-one readily occurs at the C3 position to yield 4-hydroxy-6-methyl-3-nitro-2-pyridone. nih.gov This highlights the strong directing effect of the existing substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. While a temporary deactivation strategy at the C4 position can facilitate regioselective coupling at the C2 position in trichloroquinazolines, similar principles can be applied to pyridinone systems. nih.gov Copper-catalyzed N-arylation of 2-pyridones has also been achieved with high regioselectivity. nih.gov Furthermore, a direct C-4 alkylation of pyridines has been developed using a maleate-derived blocking group, enabling Minisci-type decarboxylative alkylation, a strategy that could potentially be adapted for the this compound scaffold. nih.gov

The functionalization is not limited to the ring itself. The methyl group at the C6 position can also be a site for reaction. Selective deprotonation of the 6-methyl group in 1-substituted pyridin-2(1H)-ones using strong bases like n-butyllithium or potassium hexamethyldisilazide (KHMDS) allows for subsequent reactions with various electrophiles. mdpi.com

A summary of representative regioselective functionalization reactions is presented below:

| Reaction Type | Reagents and Conditions | Position of Functionalization | Product | Ref. |

| Nitration | Nitric Acid | C3 | 4-Hydroxy-6-methyl-3-nitro-2-pyridone | nih.gov |

| Amination | Ammonia, Ammonium Bromide, 170°C | C4 | 4-Amino-5-methylpyridin-2(1H)-one | google.com |

| N-Alkylation | α-Keto esters, P(NMe2)3, Toluene, rt | N1 | N-Alkylated 2-pyridones | organic-chemistry.org |

| C-H Thionation | Quaternary azinium salts, sulfur, base | C-H on pyridine (B92270) ring | Thionated pyridones | researchgate.net |

| Halogenation (of pyridine N-oxide) | Halogenating agents (e.g., NCS, NBS) | C2 | 2-Halopyridines | nih.gov |

One-Pot Synthetic Protocols

One-pot syntheses and multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the construction of complex molecular architectures like pyridinones from simple starting materials in a single operation. aminer.cnrsc.org These methods avoid the isolation of intermediates, thereby saving time, reagents, and solvents.

A notable example is the four-component, one-pot synthesis of highly substituted pyridone derivatives. This can be achieved by reacting various aldehydes, acetoacetanilide, and a nitrogen source. aminer.cn Another efficient one-pot multicomponent reaction for synthesizing novel 4-hydroxy-2-pyridone-fused spiropyrans involves the reaction of 4-hydroxy-6-methylpyridine-2-ones, malononitrile or ethyl cyanoacetate, and ninhydrin (B49086) or isatin (B1672199) derivatives. tandfonline.com This reaction proceeds under mild conditions, often using acetic acid as a catalyst in ethanol. tandfonline.com

The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, has also been adapted for the synthesis of 3,4-dihydropyridone derivatives in a one-pot, four-component reaction of Meldrum's acid, benzaldehyde (B42025) derivatives, methyl acetoacetate, and ammonium acetate, often under solvent-free conditions. mui.ac.ir Furthermore, a one-pot, three-component cascade reaction catalyzed by cesium carbonate under solvent-free conditions has been developed for the synthesis of multisubstituted pyridones from anilines, diethyl acetylenedicarboxylate, and diethyl ethoxymethylenemalonate. rsc.org

A new multicomponent reaction has been discovered for the one-pot selective formation of 5-(4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-substituted 5H-chromeno[2,3-b]pyridines from salicylaldehydes, malononitrile dimer, and 4-hydroxypyridin-2(1H)-ones. researchgate.net

Below is a table summarizing some one-pot synthetic protocols for pyridinone derivatives:

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| Four-component reaction | Aldehydes, Acetoacetanilide, Nitrogen source | - | Highly substituted pyridones | aminer.cn |

| Spiropyran synthesis | 4-Hydroxy-6-methylpyridine-2-ones, Malononitrile/Ethyl cyanoacetate, Ninhydrin/Isatin | Acetic acid, Ethanol | 4-Hydroxy-2-pyridone-fused spiropyrans | tandfonline.com |

| Hantzsch-like reaction | Meldrum's acid, Benzaldehyde derivatives, Methyl acetoacetate, Ammonium acetate | SiO2-Pr-SO3H, Solvent-free | 3,4-Dihydro-2-pyridone derivatives | mui.ac.ir |

| Cascade reaction | Anilines, Diethyl acetylenedicarboxylate, Diethyl ethoxymethylenemalonate | Cs2CO3, Solvent-free | Multi-substituted pyridones | rsc.org |

| Chromeno[2,3-b]pyridine synthesis | Salicylaldehydes, Malononitrile dimer, 4-Hydroxypyridin-2(1H)-ones | Pyridine | 5-(4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridines | researchgate.net |

Biocatalytic and Green Chemistry Perspectives in Pyridinone Synthesis

The principles of green chemistry, which advocate for the use of environmentally benign solvents, catalysts, and reaction conditions, are increasingly being applied to the synthesis of pyridinone derivatives. nih.govresearchgate.net This includes the use of biocatalysts, such as enzymes and whole-cell systems, which can offer high selectivity and operate under mild conditions.

One promising avenue is the use of microorganisms for the production of pyridine-containing compounds. For example, the bacterium Rhodococcus pyridinivorans has been identified for its ability to degrade pyridine. nih.govresearchgate.net More synthetically relevant is the metabolic engineering of Rhodococcus jostii RHA1 for the production of pyridine-dicarboxylic acids from lignin (B12514952), a renewable biomass source. researchgate.net This demonstrates the potential of using engineered microbial pathways to produce functionalized pyridine building blocks. The biodegradation of picolinic acid by Rhodococcus sp. PA18 further underscores the versatility of this genus in pyridine metabolism. mdpi.com

The synthesis of 4-hydroxy-2-pyridone alkaloids, many of which are natural products produced by fungi, suggests the existence of enzymatic pathways for their construction. researchgate.netnih.govrsc.orgmdpi.com Harnessing these natural biosynthetic routes or the enzymes involved could provide a green and efficient means of producing these complex molecules. For instance, some 4-hydroxy-2-pyridone alkaloids are synthesized by fungal polyketide synthases via tetramic acids. rsc.org

Microwave-assisted organic synthesis is another green chemistry tool that has been successfully employed for the rapid and efficient synthesis of pyridine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov Solvent-free and catalyst-free conditions are also being explored for the synthesis of 4-hydroxypyridin-2(1H)-one derivatives, representing a significant step towards environmentally benign processes. researchgate.net

The following table highlights some green and biocatalytic approaches towards pyridinone synthesis:

| Approach | Key Feature | Example | Ref. |

| Microbial Synthesis | Use of engineered bacteria | Production of pyridine-dicarboxylic acids from lignin by Rhodococcus jostii RHA1 | researchgate.net |

| Natural Product Synthesis | Fungal biosynthesis | Fungal polyketide synthases produce 4-hydroxy-2-pyridone alkaloids | rsc.org |

| Microwave-Assisted Synthesis | Rapid, efficient heating | One-pot, four-component synthesis of pyridine derivatives | nih.gov |

| Solvent- and Catalyst-Free Synthesis | Environmentally benign conditions | Synthesis of 4-hydroxypyridin-2(1H)-one derivatives | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 4 Hydroxy 5 Methylpyridin 2 1h One

Electrophilic and Nucleophilic Substitution Reactions of the Pyridinone Ring

The pyridinone ring in 4-hydroxy-5-methylpyridin-2(1H)-one exhibits a nuanced reactivity towards both electrophiles and nucleophiles. The electron-donating nature of the hydroxyl and methyl groups, combined with the pyridone nitrogen's lone pair, generally activates the ring towards electrophilic attack. Conversely, these substitutions can also pave the way for subsequent nucleophilic substitutions.

Electrophilic substitution on the pyridine (B92270) ring itself typically requires harsh conditions due to the ring's inherent electron deficiency. quimicaorganica.org However, the tautomeric equilibrium between the 4-hydroxypyridine (B47283) and the 4-pyridone form plays a crucial role. chemtube3d.com The 4-pyridone tautomer is more electron-rich and thus more susceptible to electrophilic attack than pyridine. The formation of pyridine N-oxides is a known strategy to facilitate electrophilic substitution at the 4-position of the pyridine ring. quimicaorganica.org In the case of this compound, the presence of the hydroxyl group enhances the electron density of the ring, potentially allowing for electrophilic substitutions under milder conditions than those required for unsubstituted pyridine.

Nucleophilic substitution reactions on the pyridinone ring are also a key aspect of its chemistry. While the unsubstituted pyridinone ring is not highly susceptible to nucleophilic attack, the introduction of a good leaving group can facilitate such reactions. For instance, the chlorine atom in 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one can be readily substituted by various nucleophiles. Furthermore, computational studies, such as those using B3LYP/6-31G(d) calculations, have predicted that the C-5 position of the pyridinone ring is an electrophilic site, making it prone to nucleophilic attack. This information is valuable for the rational design of derivatization strategies.

Condensation and Addition Reactions Involving Hydroxyl and Carbonyl Groups

The hydroxyl and carbonyl groups of this compound are key sites for condensation and addition reactions, leading to a diverse array of derivatives. The carbonyl group is a classic electrophilic center, readily undergoing nucleophilic addition. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated. ksu.edu.sa The reactivity of the carbonyl group can be enhanced by acid catalysis, which increases its electrophilicity. ksu.edu.sa

A notable example of the reactivity of this scaffold is the multi-component condensation of 4-hydroxy-6-methyl-1H-pyridin-2-one with carbonyl compounds and Meldrum's acid. researchgate.net This reaction highlights the ability of the pyridinone to act as a nucleophile in a Michael-type addition, leading to the formation of more complex structures. The initial step is often the condensation of an aldehyde with Meldrum's acid, which then undergoes a Michael addition by the enolate of the pyridinone. africanjournalofbiomedicalresearch.com

The hydroxyl group, on the other hand, can act as a nucleophile. For example, it can be O-functionalized through reactions like the Mitsunobu reaction or oxa-Michael additions, demonstrating its versatility in forming new ether linkages. beilstein-journals.org

Below is a table summarizing a multi-component condensation reaction involving a related pyridinone:

| Reactants | Catalyst/Solvent | Product | Reference |

| 4-hydroxy-6-methyl-1H-pyridin-2-one, Aldehydes, Meldrum's acid | Triethylamine (B128534)/Acetonitrile | 4-aryl-7-methyl-4,6-dihydro-3H-pyrano[3,2-c]pyridine-2,5-diones | researchgate.netafricanjournalofbiomedicalresearch.com |

Formation of Fused Heterocyclic Systems Derived from this compound

The strategic placement of reactive sites in this compound makes it an excellent starting material for the construction of various fused heterocyclic systems.

The formation of a pyrano[3,2-c]pyridine ring system is a common transformation for 4-hydroxypyridin-2-ones. This can be achieved through several synthetic routes. One prominent method involves the reaction of 4-hydroxy-6-methyl-2(1H)-pyridones with diethyl malonates, which leads to the formation of pyrano[3,2-c]pyridines. africanjournalofbiomedicalresearch.com These products can be further transformed, for instance, by degradation to ketones which can then be condensed with hydroxylamine (B1172632) or phenylhydrazine (B124118) hydrochloride. africanjournalofbiomedicalresearch.com

Another effective method is the multi-component reaction mentioned previously, where 4-hydroxy-6-methyl-1H-pyridin-2-one, an aldehyde, and Meldrum's acid condense to form 4-aryl-7-methyl-4,6-dihydro-3H-pyrano[3,2-c]pyridine-2,5-diones. researchgate.netafricanjournalofbiomedicalresearch.com

The following table details a reaction for the synthesis of pyrano[3,2-c]pyridine derivatives:

| Reactants | Conditions | Product | Reference |

| 4-hydroxy-6-methyl-2(1H)-pyridones, Diethyl malonates | - | Pyrano[3,2-c]pyridines | africanjournalofbiomedicalresearch.com |

The synthesis of the chromeno[2,3-b]pyridine system can be approached from precursors structurally related to this compound. For instance, these systems have been synthesized from the reaction of 3-cyanochromones with active methylene (B1212753) compounds in the presence of a base. arkat-usa.org Ultrasound irradiation has been shown to be an effective green chemistry approach to accelerate these reactions. arkat-usa.org More complex derivatives, such as benzo[b]chromeno[4,3,2-de] researchgate.netnih.govnaphthyridines, can be synthesized via intermolecular oxidative cyclization of 5H-chromeno[2,3-b]pyridines in formic acid. nih.gov

The versatility of the this compound scaffold extends to the synthesis of other fused heterocyclic systems. For example, novel 6-R-isoxazolo[4,3-b]pyridines have been synthesized and their reactions with neutral carbon-nucleophiles studied. nih.gov Highly electrophilic nitroisoxazolo[4,3-b]pyridines have been shown to react with C-nucleophiles even in the absence of a base and can undergo [4+2]-cycloaddition reactions. nih.gov

Another approach to fused systems is the use of O-vinylhydroxylamines as ring-annulation reagents. acs.org These can react with aza-arene N-oxides in a process involving N-arylation, a nih.govnih.gov-sigmatropic rearrangement, rearomatization, and cyclization to yield azaindolines, which can be dehydrated to the corresponding azaindoles. acs.org

Derivatization and Scaffold Modification Studies

The this compound scaffold is amenable to various derivatization and modification studies to explore structure-activity relationships and develop new compounds with desired properties. The hydroxyl group is a primary target for derivatization. For instance, methylation of the hydroxyl group in a similar heterocyclic system, 5-hydroxy-2,6-phenylpyrano[2,3-c]pyrazol-4(2H)-one, has been achieved using methyl iodide in the presence of a base. nih.gov

A particularly useful strategy for scaffold modification involves converting the hydroxyl group into a better leaving group, such as a triflate. This allows for subsequent carbon-carbon bond-forming reactions like the Suzuki, Heck, and Sonogashira palladium-catalyzed coupling reactions, enabling the introduction of a wide range of substituents. nih.gov The aminal moiety of derivatized structures like 7-azaindolines can also serve as a versatile functional handle for creating structurally diverse analogs. acs.org

N-Substitution and O-Alkylation Strategies

The presence of both a nitrogen atom within the pyridinone ring and an exocyclic hydroxyl group offers two potential sites for alkylation. The direct alkylation of hydroxypyridinones and related heterocyclic systems, such as pyrimidinones, with alkyl halides often results in a mixture of N-alkylated and O-alkylated products. nih.gov The regioselectivity of this reaction is influenced by several factors, including the nature of the substrate, the alkylating agent, the solvent, and the base used.

Strategies to achieve selective alkylation often involve a multi-step approach or the use of specific catalysts. For instance, in related pyrimidinone systems, a linear strategy involving the selective O-alkylation followed by a subsequent cyclocondensation has been explored. nih.gov Conversely, convergent strategies might involve the synthesis of a pre-functionalized alkylating agent that directs the reaction towards either N- or O-substitution. nih.gov Copper-based catalysts have also been successfully employed for the N-arylation of 4-hydroxypyridines, demonstrating a method to achieve selective N-substitution with aryl halides. acs.org

The choice of the alkylating agent is also critical. While simple alkyl halides can lead to product mixtures, more complex reagents may offer greater selectivity. nih.gov The interplay between hard and soft acid-base (HSAB) theory can also provide insights, where the harder oxygen nucleophile might be expected to react preferentially with harder electrophiles, and the softer nitrogen nucleophile with softer electrophiles, although this is a simplification and other factors are significant.

Table 1: Regioselectivity in the Alkylation of Hydroxypyridinone Analogs

| Catalyst/Reagent System | Substrate Type | Predominant Product | Reference |

|---|---|---|---|

| Alkyl Halides | Pyrimidin-2(1H)-ones | Mixture of N- and O-alkylated products | nih.gov |

| Copper-based catalyst | 4-Hydroxypyridines | N-arylated product | acs.org |

Halogenation and Nitro-Group Transformations

The electron-rich pyridinone ring of this compound is activated towards electrophilic substitution reactions such as halogenation and nitration. These reactions typically occur at the positions ortho or para to the activating hydroxyl group.

Halogenation: Chlorination of this compound can be achieved using standard chlorinating agents. For example, the reaction with a suitable chlorine source can yield 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one. ambeed.com This transformation introduces a halogen atom at the C6 position of the pyridinone ring. The chlorine atom, being an electron-withdrawing group, can influence the subsequent reactivity of the molecule and also serves as a handle for further synthetic modifications through nucleophilic substitution reactions.

Nitro-Group Transformations: Nitration of the pyridinone ring is also a feasible transformation. The introduction of a nitro group, a strong electron-withdrawing group, significantly modifies the electronic properties of the ring. While direct nitration of the parent compound is plausible, related structures like 4-hydroxy-6-methylpyridin-2(1H)-one are known to be intermediates in the synthesis of derivatives bearing a polar nitro group at the C3 position. The presence of a nitro group opens up a wide array of further chemical transformations. For instance, the nitro group can be reduced to an amino group, which can then be diazotized or participate in various coupling reactions, significantly expanding the synthetic utility of the scaffold. The compound 2-chloro-5-methyl-4-nitropyridine (B1589938) is a known derivative, suggesting that nitration can occur on a halogenated precursor. simsonpharma.com

Table 2: Halogenation and Nitration Products

| Starting Material | Reagent | Product | CAS Number |

|---|---|---|---|

| This compound | Chlorinating Agent | 6-Chloro-4-hydroxy-5-methylpyridin-2(1H)-one | 89379-84-0 |

Acetylation and Other Acylations

Acylation of this compound can occur at either the exocyclic hydroxyl group (O-acylation) or the ring nitrogen (N-acylation). The outcome of the reaction is dependent on the reaction conditions and the acylating agent employed.

O-Acetylation: The hydroxyl group of this compound can be readily acetylated to form an ester. A common method for O-acetylation involves the use of acetic anhydride (B1165640) in the presence of a base like pyridine. nih.govresearchgate.net This reaction introduces an acetyl protecting group, which is stable under acidic and oxidative conditions but can be removed under basic or reductive conditions. nih.gov

C-Acylation: In addition to O-acylation, C-acylation at the electron-rich C3 position is also possible, particularly under conditions that favor rearrangement. Studies on the closely related 4-hydroxy-6-methyl-2-pyrone (B586867) have shown that acylation with aliphatic acid anhydrides or chlorides can initially produce the O-acylated ester, which can then rearrange to the 3-acylpyrone. researchgate.net This rearrangement is influenced by the reaction conditions and the nature of the acyl group. researchgate.net

The introduction of an acyl group can also be achieved using acyl-1,4-dihydropyridines, which have emerged as versatile radical acylation reagents. mdpi.com

Table 3: Common Acylation Reactions

| Reaction Type | Acylating Agent | Base/Catalyst | Typical Product | Reference |

|---|---|---|---|---|

| O-Acetylation | Acetic Anhydride | Pyridine | 4-Acetoxy-5-methylpyridin-2(1H)-one | nih.govresearchgate.net |

Thiazolidinone and Thiazoline (B8809763) Ring Formations

The this compound scaffold can be utilized as a starting material for the synthesis of more complex heterocyclic systems, including those containing thiazolidinone and thiazoline rings. This typically involves a series of transformations to introduce the necessary functional groups for the subsequent cyclization reaction.

A common strategy for the synthesis of 4-thiazolidinones involves the reaction of a compound containing an imine or a related functional group with a molecule containing a thiol and a carboxylic acid moiety, or their synthetic equivalents. sysrevpharm.org For instance, a plausible synthetic route starting from a derivative of this compound could involve the following conceptual steps:

Introduction of an Amino Group: The pyridinone ring can be functionalized to introduce an amino group, for example, by nitration followed by reduction as described in section 3.4.2.

Formation of a Schiff Base: The resulting aminopyridine derivative can be reacted with an aldehyde to form a Schiff base (imine).

Cyclization with a Thiol-containing Acid: The Schiff base can then undergo a cyclocondensation reaction with a compound like thioglycolic acid (mercaptoacetic acid). The thiol group of thioglycolic acid attacks the imine carbon, and subsequent intramolecular condensation between the amino group and the carboxylic acid group forms the thiazolidinone ring.

Alternatively, a derivative of the pyridinone could be prepared to contain a thiourea (B124793) or a similar functional group, which can then be reacted with an α-haloester, such as ethyl chloroacetate, to construct the thiazolidinone ring. researchgate.net

The synthesis of 5-substituted thiazolidin-4-one derivatives has been reported through the reaction of a thiazolidine-4-one core with an aldehyde, often in the presence of a base like piperidine (B6355638). mdpi.com While not a direct transformation of this compound itself, this highlights a common method for functionalizing pre-formed thiazolidinone rings, a strategy that could be applied to a thiazolidinone derivative of the pyridinone scaffold.

Table 4: General Reactions for Thiazolidinone Synthesis

| Reactant 1 | Reactant 2 | Key Reaction Type | Product Core Structure | Reference |

|---|---|---|---|---|

| Amine | Aldehyde, then Thioglycolic Acid | Schiff Base formation, then Cyclocondensation | Thiazolidin-4-one | sysrevpharm.org |

| Thiourea | α-Haloester (e.g., Ethyl Chloroacetate) | Cyclocondensation | 2-Iminothiazolidin-4-one | researchgate.net |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural characterization of 4-hydroxy-5-methylpyridin-2(1H)-one.

In the ¹H NMR spectrum of a related compound, 4-hydroxy-6-methylpyridin-2(1H)-one, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different protons in the molecule are observed. researchgate.net A broad singlet at approximately 10.99 ppm is attributed to the N-H proton, while another singlet around 10.40 ppm corresponds to the hydroxyl (O-H) proton. researchgate.net The protons on the pyridinone ring appear as singlets at 5.59 ppm (H-3) and 5.34 ppm (H-5). The methyl group protons at the C-6 position give rise to a singlet at 2.07 ppm. researchgate.net

The ¹³C NMR spectrum of 4-hydroxy-6-methylpyridin-2(1H)-one in CDCl₃ reveals the carbon framework of the molecule. researchgate.net The carbonyl carbon (C-2) resonates at approximately 167.6 ppm, and the carbon bearing the hydroxyl group (C-4) is observed at 164.8 ppm. The signal for the C-6 carbon appears at 145.9 ppm. The olefinic carbons, C-3 and C-5, show signals at 98.2 ppm and 95.7 ppm, respectively. The methyl carbon (CH₃) gives a signal at 18.5 ppm. researchgate.net

Interactive Data Table: ¹H and ¹³C NMR Data for 4-hydroxy-6-methylpyridin-2(1H)-one in CDCl₃ researchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH-1 | 10.99 (s) | - |

| C-2 | - | 167.6 |

| H-3 | 5.59 (s) | 98.2 |

| C-4 | - | 164.8 |

| OH-4 | 10.40 (s) | - |

| H-5 | 5.34 (s) | 95.7 |

| C-6 | - | 145.9 |

| CH₃-C6 | 2.07 (s) | 18.5 |

s = singlet

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

IR and UV-Vis spectroscopy are employed to identify the functional groups present in a molecule and to understand its electronic properties.

The IR spectrum of 4-hydroxy-6-methylpyridin-2(1H)-one shows characteristic absorption bands that confirm the presence of specific functional groups. researchgate.net A broad band in the region of 3296 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration is observed around 3094 cm⁻¹. A sharp peak at 1640 cm⁻¹ corresponds to the C=O stretching of the pyridinone ring. researchgate.net The C-H stretching of the methyl group is seen at 2891 cm⁻¹. researchgate.net

UV-Vis spectroscopy of a related pyridinone, 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one, in an aqueous solution exhibits a maximum absorption (λmax) at 278 nm. This absorption is attributed to the π→π* electronic transitions within the conjugated system of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 125.13 g/mol .

In the mass spectrum of the related 4-hydroxy-6-methylpyridin-2(1H)-one, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 125, which corresponds to the molecular weight of the compound. researchgate.net A significant fragment ion is observed at m/z 97. researchgate.net

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides definitive proof of the molecular structure in the solid state by mapping the electron density of a single crystal. The crystal structure of the related compound, 4-hydroxy-6-methylpyridin-2(1H)-one, has been determined. researchgate.netnih.gov It crystallizes in the monoclinic space group P2₁/n. researchgate.net The crystal structure reveals that the molecules are linked by intermolecular N-H···O and O-H···O hydrogen bonds, forming a zigzag array. researchgate.netnih.gov

Interactive Data Table: Crystal Data for 4-hydroxy-6-methylpyridin-2(1H)-one researchgate.netnih.gov

| Parameter | Value |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.7082 (5) |

| b (Å) | 12.2988 (8) |

| c (Å) | 10.0418 (7) |

| β (°) | 91.303 (7) |

| Volume (ų) | 581.32 (8) |

| Z | 4 |

Thermal Analysis Techniques (e.g., TGA, DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition of a compound. While specific TGA and DTA data for this compound are not detailed in the provided search results, these methods would provide information on its melting point and decomposition temperature. For instance, the related compound 4-hydroxy-6-methylpyridin-2(1H)-one has a reported melting point of 273–275 °C. nih.gov DTA can reveal the temperatures at which phase transitions and decomposition events occur by measuring the temperature difference between the sample and a reference material as a function of temperature. nist.gov TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and the loss of volatile components.

Computational Chemistry and Theoretical Modeling of 4 Hydroxy 5 Methylpyridin 2 1h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, energies, and other chemical properties with high accuracy.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For 4-hydroxy-5-methylpyridin-2(1H)-one, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. This process calculates the forces on each atom and iteratively adjusts their positions until a minimum energy conformation is reached.

The energetic stability of the molecule can be thoroughly assessed. An important aspect for this compound is the potential for tautomerism, specifically the keto-enol equilibrium between the 4-hydroxy-pyridin-2-one form and its corresponding pyridin-2,4-dione tautomer. DFT calculations can determine the relative energies of these tautomers, predicting which form is more stable in the gas phase and in different solvents, which can be modeled using methods like the Polarizable Continuum Model (PCM). Computational studies on similar heterocyclic systems, such as 2-hydroxypyridine, have shown that such calculations can effectively predict the predominant tautomeric form by interpreting energetics in terms of aromaticity, intramolecular hydrogen bonding, and electronic delocalization. nih.gov While specific calculations for this compound are not available in the cited literature, the methodology remains a standard and crucial step in its theoretical characterization.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. researchgate.net

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations would map the electron density distribution of these orbitals and calculate their energy levels. This analysis helps identify the nucleophilic and electrophilic sites on the molecule, predicting how it might interact with other reagents. For instance, the regions of the molecule where the HOMO is localized are likely to be sites of electrophilic attack, while LUMO-localized regions are susceptible to nucleophilic attack. This information provides a theoretical foundation for its reaction mechanisms.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Hypothetical Data) This table is a hypothetical representation of data that would be generated from DFT calculations, as specific values for this compound are not available in the reviewed literature.

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Indicates kinetic stability and chemical reactivity |

A significant application of DFT is the simulation of various spectroscopic data, which can be used to validate theoretical structures by comparing them with experimental results.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks in an IR spectrum. By comparing the computed spectrum of the optimized geometry with an experimental spectrum, one can confirm the presence of specific functional groups (like C=O, O-H, and N-H) and validate the calculated structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable way to calculate the 1H and 13C NMR chemical shifts. Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and are invaluable for assigning signals in experimental NMR spectra, thereby confirming the molecular structure. rsc.org

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. researchgate.net These values correspond to the absorption maxima (λmax) in a UV-Vis spectrum, providing insight into the electronic transitions between molecular orbitals, such as the HOMO and LUMO. nih.gov

While these computational techniques are standard for molecular characterization, specific simulated spectroscopic data for this compound have not been reported in the surveyed scientific literature.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Pyridinone-based compounds have been investigated as inhibitors of sirtuins, a class of NAD+-dependent deacetylases. Sirtuin 2 (SIRT2), in particular, is a target of interest for various diseases. Molecular docking can be used to predict how this compound binds within the active site of SIRT2.

The process involves placing the ligand into the binding pocket of the protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). Docking studies on known SIRT2 inhibitors have revealed a well-defined binding pocket where interactions with key amino acid residues are crucial for inhibition. nih.govmdpi.com For this compound, the pyridinone ring could form π-π stacking interactions with aromatic residues like Phe119, while the hydroxyl and carbonyl groups are potential hydrogen bond donors and acceptors, capable of forming hydrogen bonds with polar residues such as Arg97 and Gln167 in the active site. nih.govmdpi.com The methyl group could engage in van der Waals interactions within a hydrophobic portion of the pocket.

Table 2: Potential Intermolecular Interactions between this compound and SIRT2 Active Site Residues This table outlines hypothetical interactions based on the known structure of the SIRT2 binding pocket and the functional groups of the ligand.

| Ligand Functional Group | Potential Interacting SIRT2 Residue(s) | Type of Interaction |

| 4-Hydroxyl Group | Arg97, Gln167 | Hydrogen Bond Donor/Acceptor |

| 2-Carbonyl Group | Arg97 | Hydrogen Bond Acceptor |

| Pyridinone Ring | Phe119 | π-π Stacking |

| 5-Methyl Group | Ile169, Leu134 | van der Waals / Hydrophobic |

The predicted binding mode from molecular docking studies provides a structural hypothesis for the biochemical activity of this compound as a potential SIRT2 inhibitor. By occupying the enzyme's active site, the compound can prevent the binding of the native substrate (acetylated lysine (B10760008) residues) and the NAD+ cofactor, thereby inhibiting the deacetylation reaction.

The strength and specificity of the inhibition are determined by the precise network of interactions formed. For example, the formation of strong hydrogen bonds with key residues like Arg97, which is critical for substrate recognition, could lead to potent inhibition. nih.gov Co-crystal structures of other inhibitors with SIRT2 have confirmed that small molecules can induce conformational changes in the binding site, creating a "selectivity pocket" that enhances binding. nih.gov A detailed docking analysis of this compound would explore its ability to fit within this pocket and establish the key interactions responsible for stabilizing the enzyme-inhibitor complex, thus providing a rational basis for its potential therapeutic effects and guiding further optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound and its analogs, QSAR studies are instrumental in predicting their potential biological effects and in guiding the synthesis of new derivatives with enhanced activities. These models are built upon the principle that the structural and physicochemical properties of a molecule, known as molecular descriptors, are responsible for its biological function.

While specific, in-depth QSAR models exclusively developed for this compound are not extensively reported in publicly available literature, the general principles of QSAR can be applied to understand its potential activities. The process involves a dataset of compounds with known activities, from which molecular descriptors are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. This forms the training set for model development and a test set for its validation.

Descriptor Calculation: A wide array of molecular descriptors for each compound in the dataset is calculated using specialized software.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For a hypothetical QSAR model for this compound derivatives, key descriptors would likely include those related to its hydrogen bonding capacity (due to the hydroxyl and N-H groups), its aromaticity, and its electronic properties. The methyl group would contribute to steric and lipophilic parameters.

Hypothetical QSAR Model Data:

To illustrate the potential output of a QSAR study, the following tables present hypothetical data for a series of this compound derivatives and the statistical parameters of a resulting QSAR model.

Table 1: Hypothetical Biological Activity and Molecular Descriptors for a Series of this compound Derivatives

| Compound | R-group | Experimental Activity (IC₅₀, µM) | LogP | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 1 | -H | 15.2 | 0.8 | 125.13 | 2 | 2 |

| 2 | -Cl | 8.5 | 1.5 | 159.57 | 2 | 2 |

| 3 | -F | 10.1 | 0.9 | 143.12 | 2 | 2 |

| 4 | -Br | 7.9 | 1.8 | 204.03 | 2 | 2 |

| 5 | -CH₃ | 12.8 | 1.2 | 139.15 | 2 | 2 |

| 6 | -NO₂ | 5.3 | 0.6 | 170.12 | 2 | 4 |

| 7 | -CN | 6.8 | 0.4 | 150.14 | 2 | 3 |

| 8 | -OCH₃ | 14.1 | 0.7 | 155.15 | 2 | 3 |

Table 2: Statistical Parameters of a Hypothetical QSAR Model

| Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in the biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.75 | A measure of the model's predictive ability, obtained through cross-validation. A value > 0.5 is generally considered good. mdpi.com |

| RMSE (Root Mean Square Error) | 0.12 | Represents the standard deviation of the residuals (prediction errors). |

| F-statistic | 45.6 | Indicates the statistical significance of the regression model. |

The insights gained from such a QSAR model would be invaluable for the rational design of new this compound derivatives. For example, if the model indicated that higher lipophilicity and the presence of electron-withdrawing groups at a specific position enhance activity, medicinal chemists could focus their synthetic efforts on compounds with these features. This predictive capability accelerates the drug discovery process, reduces the need for extensive experimental screening, and lowers associated costs. mdpi.com

Biochemical and Molecular Biological Investigations of 4 Hydroxy 5 Methylpyridin 2 1h One

In Vitro Enzyme Inhibition Studies

Sirtuin 2 (SIRT2) Inhibition Mechanisms

Sirtuin 2 (SIRT2) is a protein deacetylase that has emerged as a therapeutic target for neurodegenerative diseases and cancer. nih.govrsc.orgnih.gov The inhibition of SIRT2 can lead to the hyperacetylation of various protein substrates, including α-tubulin, which is a key component of the cytoskeleton. nih.gov While numerous inhibitors of SIRT2 have been developed, the direct inhibitory activity of 4-hydroxy-5-methylpyridin-2(1H)-one on SIRT2 has not been extensively documented in publicly available research. However, the broader class of pyridinone-containing compounds has been investigated for sirtuin inhibition. frontiersin.org Structure-activity relationship (SAR) studies on other inhibitor classes have revealed that specific structural motifs are crucial for potent and selective SIRT2 inhibition. nih.govrsc.orgnih.gov These inhibitors often work by mimicking the natural substrate or by binding to allosteric sites, sometimes inducing a conformational change in the enzyme's active site.

The complex role of SIRT2 in cellular processes means that both its inhibition and activation could have therapeutic potential depending on the specific biological context, underscoring the need for well-characterized and selective chemical probes to dissect its functions. nih.gov

Alpha-Glucosidase and Other Glycosidase Modulation

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov While direct studies on the alpha-glucosidase inhibitory activity of this compound are limited, research on structurally related pyridone and quinolinone derivatives suggests that this scaffold is a promising pharmacophore for the development of alpha-glucosidase inhibitors. nih.govresearchgate.netresearchgate.netnih.gov

For instance, a series of synthetic pyridone derivatives were evaluated as dual inhibitors of α-amylase and α-glucosidase, with some compounds showing more potent inhibition than the standard drug, acarbose. researchgate.net Similarly, thiourea (B124793) derivatives of 3-aminopyridin-2(1H)-ones have demonstrated significant α-glucosidase inhibitory activity, with some exceeding the potency of acarbose. mdpi.com Molecular docking studies of these active pyridone derivatives have indicated that they can bind effectively to the active site of α-glucosidase through various interactions, including hydrogen bonds and π-π stacking. mdpi.com The general procedure for an in vitro α-glucosidase inhibitory assay involves incubating the enzyme with the test compound and a substrate, such as p-nitrophenyl-α-D-glucopyranoside, and then measuring the release of the chromogenic product to determine the extent of inhibition. nih.govbioassaysys.comabcam.com

Table 1: Alpha-Glucosidase Inhibitory Activity of Selected Pyridone Derivatives

| Compound | Enzyme Source | IC50 (µM) | Reference |

| Pyridone Derivative 12 | Not Specified | 3.05 ± 0.18 | researchgate.net |

| Pyridone Derivative 13 | Not Specified | 9.20 ± 0.14 (for α-amylase) | researchgate.net |

| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea 9a | Saccharomyces cerevisiae | 9.77 (mM) | mdpi.com |

| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea 9c | Saccharomyces cerevisiae | 12.94 (mM) | mdpi.com |

| Acarbose (Standard) | Not Specified | 14.87 ± 0.16 | researchgate.net |

Note: The table presents data for structurally related compounds to indicate the potential of the pyridone scaffold. Data for this compound is not available.

Reverse Transcriptase Inhibition (Non-Nucleoside Approaches)

Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the replication of the virus and a major target for antiretroviral drugs. nih.govresearchgate.netmdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, known as the NNRTI binding pocket, leading to a conformational change that inhibits its function. nih.govrsc.org

The pyridin-2(1H)-one scaffold has been extensively investigated as a source of potent NNRTIs. frontiersin.orgnih.govresearchgate.net Notably, 4-hydroxy-6-methylpyridin-2(1H)-one, a compound structurally similar to this compound, serves as an intermediate in the synthesis of second-generation pyridin-2(1H)-one hybrids designed to be active against both wild-type and mutant strains of HIV-1. nih.govresearchgate.net This highlights the importance of the pyridinone core in the development of novel NNRTIs. frontiersin.orgacs.org The inhibition by these pyridinone derivatives is typically noncompetitive with respect to deoxynucleotide triphosphates. nih.gov

Metalloprotein and Hydrolase Enzyme Interactions

Metalloenzymes are a broad class of enzymes that contain a metal ion cofactor, which is often essential for their catalytic activity. nih.gov The pyridinone scaffold has shown potential for interacting with metalloenzymes, particularly through the chelation of the metal ion in the active site. A prime example of this is the inhibition of the influenza virus PA endonuclease, a metalloenzyme that requires two metal ions for its function. nih.gov Pyridinone-based compounds can act as bimetal chelating ligands, effectively inhibiting the endonuclease activity. nih.gov

In addition to metalloenzymes, the pyridinone core has been incorporated into inhibitors of other hydrolases. Histone deacetylases (HDACs), a class of hydrolases that play a crucial role in epigenetic regulation, have been targeted with pyridone-based inhibitors. nih.gov Some of these inhibitors have shown potent and selective inhibition of class I and class II HDACs, along with significant metabolic stability. nih.gov

Bruton's Tyrosine Kinase (Btk) and Influenza Endonuclease Targeting

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. youtube.com While there is no direct evidence of this compound inhibiting Btk, structurally related heterocyclic compounds such as pyridazinones and pyrrolo[2,3-b]pyridines have been developed as potent Btk inhibitors. nih.govnih.gov This suggests that with appropriate structural modifications, the pyridone scaffold could potentially be adapted to target Btk. sci-hub.se

As mentioned previously, the influenza PA endonuclease is a well-established target for pyridinone-based inhibitors. nih.gov The endonuclease activity is essential for the "cap-snatching" mechanism that the influenza virus uses to transcribe its own messenger RNA. nih.gov The ability of pyridinone compounds to chelate the two metal ions in the endonuclease active site provides a clear mechanism for their inhibitory action. nih.gov

Molecular Interactions with Biological Targets

The interaction of this compound and its derivatives with biological targets is primarily dictated by the physicochemical properties of the pyridinone ring and its substituents. The pyridinone scaffold itself can act as both a hydrogen bond donor and acceptor, facilitating interactions with the amino acid residues in an enzyme's active site. frontiersin.org

In the context of HIV-1 reverse transcriptase, molecular docking studies of pyridinone derivatives have revealed a "U"-shaped or "butterfly" conformation when bound to the non-nucleoside inhibitor binding pocket. nih.govrsc.org Key interactions often involve hydrophobic contacts with residues such as Lys101, Tyr181, Tyr188, Phe227, and Trp229. rsc.org

For metalloenzymes like influenza endonuclease, the primary mode of interaction is the chelation of the active site metal ions by the hydroxyl and carbonyl groups of the pyridinone ring. nih.gov This coordination disrupts the catalytic mechanism of the enzyme. nih.gov

In the case of α-glucosidase, docking studies of active thiourea derivatives of pyridinone have shown multiple hydrogen bond interactions with key amino acid residues like TYR158, GLU411, GLU277, and ASP352, as well as π-π stacking interactions with TYR72 and TYR158. mdpi.com These interactions are crucial for the stabilization of the inhibitor-enzyme complex and the resulting inhibitory activity.

Protein Binding Affinity and Specificity Studies

The biological effects of this compound and its derivatives are closely linked to their ability to bind with specific proteins. The hydroxyl and chlorine groups, for instance, are pivotal in the binding process to the active sites of target molecules. Some derivatives have been investigated for their role as inhibitors of the Annexin A2-S100A10 protein interaction. researchgate.net Through methods like virtual screening and competitive fluorescence binding assays, compounds such as 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one and substituted 1,2,4-triazoles have been identified and synthesized to disrupt this interaction. researchgate.net

Nucleic Acid (DNA/RNA) Binding and Cleavage Mechanisms

The interaction of this compound and its analogs with nucleic acids is a key area of study. Annexin A2, a protein that forms a complex with S100A10, is known to bind to RNA. mdpi.comnih.gov This interaction is significant as the formation of the Annexin A2/S100A10 complex modifies the functions of both proteins. nih.gov

Interaction with Cellular Protein Complexes (e.g., Annexin A2-S100A10)

The Annexin A2-S100A10 complex, also known as AIIt, is a heterotetramer formed by the tight binding of a dimer of S100A10 with two molecules of Annexin A2. mdpi.comnih.gov This association is a prime example of mutualistic symbiosis, where both proteins benefit. mdpi.com S100A10's stability is dependent on Annexin A2, without which it undergoes rapid degradation. nih.gov Conversely, Annexin A2 requires S100A10 to enhance its affinity for Ca2+, which is crucial for processes like membrane binding. nih.gov

The formation of this complex is critical for various cellular functions. For instance, S100A10 binds to tissue plasminogen activator and plasminogen, promoting the activation of plasminogen to plasmin, a process stimulated by Annexin A2. mdpi.comnih.gov Research has focused on developing inhibitors that can disrupt the interaction between Annexin A2 and S100A10. researchgate.netnih.gov Substituted 1,2,4-triazoles, for example, have been identified as potential inhibitors of this complex formation. researchgate.netnih.gov

In Vitro Cellular Activity Studies

The in vitro cellular activities of this compound and its derivatives have been extensively studied, revealing a range of effects from cytotoxicity against cancer cells to antimicrobial and antioxidant properties.

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines (e.g., HeLa, MCF-7, HepG2, A549, MDA-MB-231)

Derivatives of this compound have demonstrated significant antiproliferative and cytotoxic effects across various cancer cell lines. For instance, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related, have shown notable activity against MCF-7 and MDA-MB-231 breast cancer cells. nih.gov One particular compound exhibited a strong antiproliferative effect on the MCF-7 cell line. nih.gov

Methanol (B129727) extracts of Physconia hokkaidensis, which contain compounds with similar structural motifs, have shown potent cytotoxicity against a range of cancer cells including HeLa, A549, HepG2, MDA-MB-231, and MCF-7. nih.gov Interestingly, the growth of MDA-MB-231 cells was suppressed in a concentration-dependent manner, while MCF-7 cells were unaffected, suggesting selective cytotoxicity. nih.gov Other studies have also reported the cytotoxic effects of various compounds on these cell lines. researchgate.netbezmialemscience.orgjksus.org

Effects on Specific Cellular Pathways (e.g., metabolic pathways)

Direct research on the specific cellular and metabolic pathway interactions of this compound is limited. However, investigations into structurally similar pyridinone compounds provide insight into the potential biological activities of this class of molecules.

The pyridin-2(1H)-one scaffold is a core component of various biologically active hybrids. For instance, derivatives of the isomeric compound, 4-hydroxy-6-methylpyridin-2(1H)-one, serve as intermediates in the synthesis of second-generation non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.govresearchgate.net These hybrid compounds are designed to inhibit the reverse transcription process, an essential enzymatic step for the replication of the HIV virus. nih.gov This demonstrates that the pyridinone structure can be functionalized to target and inhibit specific viral enzymatic pathways.

Furthermore, studies on the microbial catabolism of related pyridines illuminate how these structures are processed biologically. In Arthrobacter sp., the metabolic pathway for 4-hydroxypyridine (B47283) (4HP), a related but simpler pyridinone, has been elucidated. The degradation is initiated by a flavin-dependent monooxygenase, which hydroxylates 4HP at the third position to form 3,4-dihydroxypyridine. nih.gov Subsequently, a dioxygenase enacts a fission of the pyridine (B92270) ring, which is then further processed by a hydrolase. nih.gov This multi-step enzymatic degradation highlights a specific metabolic pathway for the breakdown of the pyridinone ring in bacteria.

Phytotoxic Activity on Plant Development

The phytotoxic properties of pyridinone derivatives have been a subject of scientific investigation, revealing their potential as plant growth inhibitors. While direct studies on this compound are not available, research on derivatives synthesized from its isomer, 4-hydroxy-6-methylpyridin-2(1H)-one, demonstrates significant phytotoxic effects on both monocotyledonous and dicotyledonous plants. mdpi.com

In one study, a series of new bis(pyridyl)methane derivatives were synthesized from 4-hydroxy-6-methylpyridin-2(1H)-one and evaluated for their impact on the development of various plant species. The compounds exhibited a degree of selectivity, being generally more active against the dicotyledonous species tested. mdpi.com

The effects were assessed on the radicle elongation and the development of the aerial parts and roots of the plants. For the dicotyledonous weed Ipomoea grandifolia, certain derivatives caused substantial inhibition. For example, compound 4c (a bis(pyridyl)methane derivative) was particularly effective, inhibiting root development by 72.8% and the aerial part by 68.4%. mdpi.com The table below summarizes the inhibitory effects of several synthesized derivatives on different plant species.

Table 1: Phytotoxic Effects of 4-Hydroxy-6-methylpyridin-2(1H)-one Derivatives on Plant Development

| Compound | Plant Species | Inhibition of Aerial Part (%) | Inhibition of Roots (%) |

|---|---|---|---|

| 4a | Ipomoea grandifolia | 64.4 | <50 |

| 4c | Ipomoea grandifolia | 68.4 | 72.8 |

| 4g' | Ipomoea grandifolia | 56.8 | 58.2 |

| 4h' | Ipomoea grandifolia | Not Reported | 55.3 |

| 4g' | Sorghum bicolor | Not Reported | ~45 |

| 4h' | Sorghum bicolor | Not Reported | ~45 |

| 4g' | Cucumis sativus | Not Reported | ~45 |

| 4h' | Cucumis sativus | Not Reported | ~45 |

Data sourced from a study on bis(pyridyl)methane derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one. mdpi.com

These findings indicate that the pyridinone structure is a promising scaffold for developing new compounds with phytotoxic activity, which could serve as lead structures for potential herbicides. mdpi.com

Natural Occurrence and Biosynthetic Pathways of Pyridinone Frameworks

Isolation from Natural Sources and Biological Origins

Pyridinone alkaloids are predominantly isolated from microorganisms, especially fungi, as well as some plants and animals. ontosight.ai For instance, various 2-pyridone alkaloids have been successfully isolated from cultures of the entomopathogenic fungus Beauveria bassiana. nih.gov Notable examples from this fungus include pretenellin B and pyridovericin. nih.gov

Another well-known pyridone alkaloid, ricinine, is extracted from the castor bean plant, Ricinus communis. tandfonline.comresearchgate.net An efficient acid-base extraction method has been developed for its isolation from the leaves of this plant. tandfonline.com Furthermore, a study on the Mongolian medicinal plant Caryopteris mongolica led to the isolation of seven different pyridine (B92270) alkaloids. nih.gov

The general procedure for extracting these alkaloids from plant material often involves initial extraction with a solvent like ethanol (B145695). The resulting extract is then acidified and partitioned against a non-polar solvent. Subsequently, the aqueous layer is basified and re-extracted with a chlorinated solvent to yield the crude alkaloid extract, which is then purified using chromatographic techniques. nih.gov

While direct isolation of 4-hydroxy-5-methylpyridin-2(1H)-one from a natural source is not extensively documented in the provided results, its core structure is a key component of many naturally occurring molecules. It is often an intermediate in the biosynthesis of more complex compounds.

Enzymatic Pathways and Mechanistic Aspects of Pyridinone Biosynthesis

The biosynthesis of the pyridinone core in fungi is a complex process, often involving hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzymes. nih.govdtu.dk These enzymes utilize primary metabolites like acyl-CoAs and amino acids to construct the foundational carbon backbone of the molecule. nih.gov

A common route to the 2-pyridone ring system involves the formation of a tetramic acid intermediate. dtu.dkrsc.org This intermediate is then subjected to an oxidative ring expansion, often catalyzed by a cytochrome P450 monooxygenase, to yield the 2-pyridone structure. rsc.org This mechanism is observed in the biosynthesis of well-known fungal metabolites like tenellin. nih.govrsc.org

However, alternative biosynthetic pathways exist. In the biosynthesis of calipyridone A in Aspergillus californicus, the 2-pyridone core is formed without a ring expansion step. dtu.dkacs.org The proposed mechanism involves a nucleophilic attack of the iminol nitrogen onto a carbonyl group, followed by dehydration. dtu.dkacs.org This highlights the mechanistic diversity that nature employs to construct these heterocyclic systems.

Fungal biosynthetic gene clusters for these compounds are often "cryptic," meaning they are not expressed under standard laboratory conditions. nih.gov Heterologous expression of these gene clusters in hosts like Aspergillus nidulans or Aspergillus oryzae has been a powerful tool to elucidate the biosynthetic pathways and discover novel compounds. nih.gov

In some anaerobic fungi, unique oxygen-independent pathways for the synthesis of pyridine nucleotide cofactors have been identified. nih.gov These pathways, likely acquired through horizontal gene transfer from bacteria, utilize enzymes such as L-aspartate oxidase and quinolinate synthase to bypass the oxygen-dependent steps found in most fungi. nih.gov

Advanced Applications and Future Research Directions

4-Hydroxy-5-methylpyridin-2(1H)-one as a Versatile Synthetic Building Block

The reactivity of this compound makes it an important precursor and scaffold in the synthesis of more complex molecules, particularly in the realms of fine chemicals and medicinal chemistry.

Precursor in Fine Chemical Synthesis

A significant application of this compound is its role as a key intermediate in the synthesis of fine chemicals. Notably, it is a documented precursor in the production of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist. The synthesis of Finerenone involves the conversion of this compound to 4-amino-5-methylpyridin-2(1H)-one, which serves as a crucial building block for the final drug molecule. rsc.orgresearchgate.netnih.govnih.govnih.gov This application underscores the industrial relevance of this compound in the pharmaceutical sector for the development of treatments for cardiorenal diseases. rsc.org

A patented method highlights the conversion of 4-hydroxy-5-methyl-1H-pyridin-2-one (compound III) to 4-amino-5-methylpyridinone (compound I) by reacting it with ammonia (B1221849) in an autoclave with the addition of an ammonium (B1175870) bromide salt at temperatures between 150 to 200 °C.

| Reactant | Reagents | Conditions | Product | Yield |

| 4-hydroxy-5-methyl-1H-pyridin-2-one | Ammonia, Ammonium Bromide | 170 °C, 20 hours, 90 bar | 4-amino-5-methylpyridinone | 68.04% |

| 4-hydroxy-5-methyl-1H-pyridin-2-one | Ammonia, Tetrabutylammonium Bromide | 170 °C, 20 hours, 70 bar | 4-amino-5-methylpyridinone | Not Specified |

Scaffold for Novel Heterocyclic Libraries